molecular formula C19H19NO3 B192439 Stephanine CAS No. 517-63-5

Stephanine

Cat. No.: B192439
CAS No.: 517-63-5
M. Wt: 309.4 g/mol
InChI Key: UEAPAHNNFSZHMW-CQSZACIVSA-N
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Description

Stephanine is an isoquinoline alkaloid derived from the plant genus Stephania. It is known for its potent biological activities, including antiplasmodial, antibacterial, and anticancer properties. This compound has garnered significant interest in the scientific community due to its diverse pharmacological effects and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Stephanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

This compound’s unique combination of pharmacological effects and its potential for therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Stephanine is a natural product classified within the group of alkaloids, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from various plant sources and is characterized by its complex molecular structure. The structural formula can be represented as follows:

C18H21N3O3C_{18}H_{21}N_{3}O_{3}

This molecular composition contributes to its unique biological properties, which are explored in the following sections.

This compound exhibits a range of biological activities through various mechanisms:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cells from damage and may contribute to its anti-inflammatory effects.
  • Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-cancer Effects : Research has demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It targets multiple signaling pathways involved in cancer progression.

Biological Activity Data Table

The following table summarizes key biological activities and their respective effects observed in various studies:

Biological Activity Effect References
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-cancerInduces apoptosis in cancer cells
Anti-inflammatoryDecreases inflammatory markers

Case Study 1: Antioxidant Effects

A study conducted by Dewick (2009) highlighted the antioxidant properties of this compound. The research demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. This reduction was associated with decreased markers of oxidative stress, suggesting potential applications in age-related diseases where oxidative damage is a contributing factor.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited substantial antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This finding supports the potential use of this compound as a natural antimicrobial agent.

Case Study 3: Anti-cancer Research

Recent research published in the Journal of Natural Products explored the anti-cancer effects of this compound on breast cancer cell lines. The study found that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. These findings suggest that this compound could be developed into an adjunct therapy for breast cancer treatment.

Properties

IUPAC Name

(12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAPAHNNFSZHMW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965972
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-63-5
Record name Stephanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stephanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the precise mechanism of action for Stephanine is still under investigation, several studies highlight key interactions and downstream effects. Research indicates that this compound exhibits anti-cancer activity by inducing cell cycle arrest, primarily in the G0/G1 phase []. This arrest has been observed in various cancer cell lines, including K562, K562/Adr, GLC4, and GLC4/Adr []. Additionally, this compound displays anti-inflammatory properties by suppressing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages []. This compound also demonstrates analgesic effects, potentially mediated by opioid receptors []. It effectively increases pain thresholds in models of heat stimulation and reduces pain responses in chronic constriction injury (CCI) models, likely by modulating brain-derived neurotrophic factor (BDNF) levels []. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in this compound's actions.

ANone: this compound, a naturally occurring aporphine alkaloid, is characterized by the following:

  • Spectroscopic Data: Structure elucidation relies on techniques such as IR, MS, and NMR. Notably, 1H and 13C NMR, along with 2D NMR experiments like COSY, HMQC, HMBC, and DEPT, are crucial for determining the structure and stereochemistry of this compound and its derivatives [, ].

ANone: Currently, the available research primarily focuses on this compound's biological activities and chemical characterization. Comprehensive studies on its material compatibility and stability under various conditions, such as temperature, pH, light exposure, and interaction with different solvents or excipients, are limited. Such studies are crucial to determine the optimal storage conditions, formulation approaches, and potential applications of this compound, especially for developing pharmaceutical products.

ANone: The available research does not indicate any catalytic properties associated with this compound. The existing literature primarily focuses on its biological activities as an anti-inflammatory, analgesic, and anti-cancer agent.

A: Yes, computational chemistry, specifically in-silico molecular modeling, has been used to study the interaction of this compound analogs, particularly oxothis compound, with potential target proteins like Aurora kinases []. These studies suggest that oxothis compound binds to the ATP-binding pocket of Aurora kinases, potentially inhibiting their activity and contributing to its anti-cancer effects []. Further computational studies could be beneficial in exploring other potential targets, predicting the activity of this compound derivatives, and guiding the design of novel analogs with improved potency and selectivity.

A: Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of this compound contribute to its biological activity. For example, research on aporphine derivatives, including those derived from this compound, reveals that modifications to specific positions on the aporphine skeleton can significantly alter their antiarrhythmic activity and toxicity []. Modifications at the C-1,C-2-methylenedioxy group on ring A, restricted ring B conformation, N-quaternization of ring B, levoduction of 6a in ring C, and the 8-, 9-, 10-methoxy groups on ring D have all been implicated in influencing the pharmacological profile of these compounds []. Understanding these SAR relationships is essential for designing novel this compound analogs with improved therapeutic properties.

ANone: Research on the PK/PD of this compound is currently limited. Further investigations are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo activity and efficacy. Understanding these aspects is essential for translating this compound's therapeutic potential into clinical applications.

ANone: Currently, there is limited information available about specific resistance mechanisms to this compound. Further investigations are necessary to understand whether resistance develops to this compound's anti-cancer, anti-inflammatory, or analgesic effects and whether these mechanisms share similarities with other compounds or drug classes.

A: While this compound shows promising biological activities, research on its toxicology and safety profile is still in its early stages. Some studies have indicated potential toxicity associated with certain aporphine alkaloids, including this compound analogs []. Further research is crucial to establish the safety profile of this compound, determining its therapeutic index, potential long-term effects, and any adverse effects associated with its use.

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